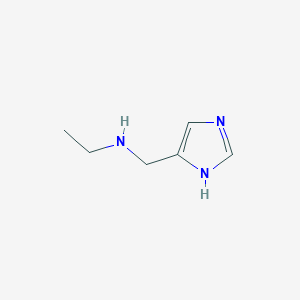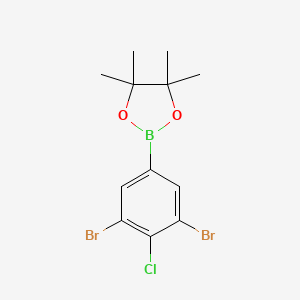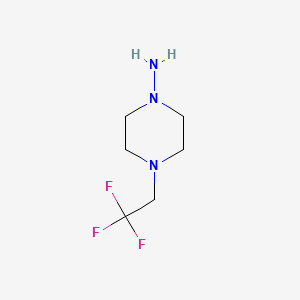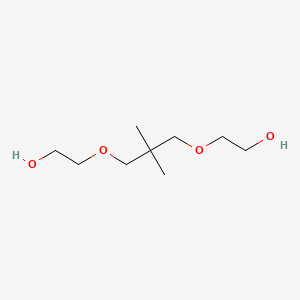
Ethyl-(3H-imidazol-4-ylmethyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-(3H-imidazol-4-ylmethyl)-amine is a derivative of imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. Imidazoles are known for their versatility and are found in various biologically active molecules, including histidine and histamine. The ethylaminomethyl substitution at the 4-position of the imidazole ring introduces unique chemical properties, making this compound of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl-(3H-imidazol-4-ylmethyl)-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of ethylamine with a suitable imidazole precursor under controlled conditions. The reaction may involve the use of catalysts such as nickel or palladium to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl-(3H-imidazol-4-ylmethyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethylaminomethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazole derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl-(3H-imidazol-4-ylmethyl)-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme catalysis and as a ligand in metal complexes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and functional materials.
Wirkmechanismus
The mechanism of action of Ethyl-(3H-imidazol-4-ylmethyl)-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The ethylaminomethyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Imidazole: The parent compound, known for its role in biological systems and as a precursor to various derivatives.
Histidine: An amino acid containing an imidazole ring, essential for protein structure and function.
Histamine: A biogenic amine derived from histidine, involved in immune response and neurotransmission.
Uniqueness: Ethyl-(3H-imidazol-4-ylmethyl)-amine is unique due to the presence of the ethylaminomethyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s reactivity and binding affinity, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
680590-99-2 |
|---|---|
Molekularformel |
C6H11N3 |
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
N-(1H-imidazol-5-ylmethyl)ethanamine |
InChI |
InChI=1S/C6H11N3/c1-2-7-3-6-4-8-5-9-6/h4-5,7H,2-3H2,1H3,(H,8,9) |
InChI-Schlüssel |
XNLRNDUNAWNDTC-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC1=CN=CN1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(Methylsulfonyl)methyl]nicotinic acid](/img/structure/B8686739.png)












